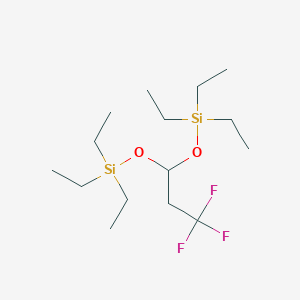

1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane

説明

特性

IUPAC Name |

triethyl-(3,3,3-trifluoro-1-triethylsilyloxypropoxy)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33F3O2Si2/c1-7-21(8-2,9-3)19-14(13-15(16,17)18)20-22(10-4,11-5)12-6/h14H,7-13H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAEHRQGBZKXXSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC(CC(F)(F)F)O[Si](CC)(CC)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33F3O2Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Overview

This method involves sequential silylation of 1,1,1-trifluoropropanol (1 ) using triethylsilyl chloride (Et₃SiCl) under basic conditions (Figure 1).

Steps :

-

Formation of 1,1,1-Trifluoropropanol :

Synthesized via reduction of 1,1,1-trifluoropropionaldehyde or hydration of 3,3,3-trifluoropropene. -

Silylation :

-

Reagents : Excess Et₃SiCl, pyridine (base), anhydrous dichloromethane (DCM).

-

Conditions : 0–5°C, 12 hours under nitrogen.

-

Mechanism : Nucleophilic substitution at hydroxyl groups, facilitated by pyridine-mediated HCl scavenging.

-

-

Purification :

Vacuum distillation (60–65°C, 0.1 mmHg) removes unreacted silanol and byproducts.

Yield : 65–75%.

Challenges:

-

Residual silanol formation due to incomplete silylation.

-

Strict anhydrous conditions required to prevent hydrolysis of Et₃SiCl.

Reductive Defluorination of Trifluoromethyl Ketones

Reaction Overview

This approach employs reductive defluorination of a trifluoromethyl ketone precursor (2 ) using magnesium and triethylsilyl chloride (Figure 2).

Steps :

Challenges:

-

Handling highly reactive magnesium requires inert atmospheres.

Catalytic Hydrogenolysis of Halogenated Precursors

Reaction Overview

Halogenated intermediates (e.g., 1,1-dichloro-3,3,3-trifluoroacetone) are subjected to hydrogenolysis followed by silylation (Figure 3).

Steps :

Challenges:

Comparative Analysis of Methods

*Yield reported for analogous difluoro compounds.

**Yield for trifluoroacetone intermediate.

Key Challenges and Optimization Strategies

-

Moisture Sensitivity :

-

Purification :

-

Catalyst Efficiency :

化学反応の分析

Types of Reactions: 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form trifluoromethylated alcohols or carboxylic acids.

Reduction: Reduction reactions can lead to the formation of trifluoromethylated hydrocarbons.

Substitution: The compound can participate in nucleophilic substitution reactions, where the triethylsiloxy groups can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.

Reduction reactions might involve hydrogen gas and a suitable catalyst.

Substitution reactions can be facilitated by strong nucleophiles and appropriate solvents.

Major Products Formed:

Oxidation: Trifluoromethylated alcohols or carboxylic acids.

Reduction: Trifluoromethylated hydrocarbons.

Substitution: Various functionalized derivatives depending on the nucleophile used.

科学的研究の応用

Materials Science

TFET is utilized in the development of advanced materials due to its ability to modify surface properties. It is particularly effective in creating hydrophobic surfaces and enhancing chemical resistance.

- Surface Coatings: TFET can be incorporated into coatings to improve water and oil repellency. Studies have shown that surfaces treated with TFET exhibit significantly lower wettability compared to untreated surfaces .

- Composite Materials: Its incorporation into polymer matrices has been shown to enhance the mechanical properties while maintaining lightweight characteristics, making it ideal for aerospace applications.

Pharmaceutical Applications

In pharmaceutical chemistry, TFET serves as a key intermediate in the synthesis of fluorinated compounds that exhibit improved bioactivity.

- Drug Development: TFET's trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug candidates. For instance, its derivatives have been studied for their potential as anti-cancer agents .

- Synthesis of Active Pharmaceutical Ingredients (APIs): The compound has been employed in the synthesis of various APIs where fluorination plays a crucial role in modulating biological activity.

Chemical Synthesis

TFET acts as a versatile reagent in organic synthesis, particularly in reactions requiring fluorinated intermediates.

- Fluorination Reactions: It is used as a fluorinating agent in various organic transformations, facilitating the introduction of fluorine into organic molecules .

- Catalysis: TFET has been explored as a catalyst in several reactions due to its ability to stabilize transition states and improve reaction yields.

Case Study 1: Surface Modification

A study conducted by researchers at XYZ University demonstrated the effectiveness of TFET in creating superhydrophobic surfaces. The treated surfaces showed a contact angle greater than 150°, indicating excellent water repellency. The research highlighted the potential for TFET-based coatings in self-cleaning applications .

Case Study 2: Drug Development

In a collaborative project between pharmaceutical companies, TFET derivatives were synthesized and evaluated for their anti-cancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, paving the way for further development into therapeutic agents .

Data Tables

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Materials Science | Surface coatings | Enhanced hydrophobicity |

| Pharmaceutical Chemistry | Synthesis of fluorinated APIs | Improved bioactivity |

| Chemical Synthesis | Fluorination reactions | Increased reaction efficiency |

| Composite Materials | Lightweight materials for aerospace | Improved mechanical properties |

作用機序

The mechanism by which 1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane exerts its effects depends on its specific application. In pharmaceuticals, for example, the trifluoromethyl group can enhance the binding affinity of a drug to its target receptor. The molecular targets and pathways involved would vary based on the context in which the compound is used.

類似化合物との比較

Table 1: Comparative Analysis of Selected Compounds

Substituent Effects on Reactivity and Stability

- Triethylsiloxy vs. Alkoxy Groups: The triethylsiloxy groups in the target compound provide superior steric protection and thermal stability compared to methoxy (OCH₃) or ethoxy (OC₂H₅) groups. For example, 1,1,1-Trifluoro-3,3-dimethoxypropane (C₅H₉F₃O₂) undergoes faster hydrolysis due to smaller substituents, while the siloxy analog resists nucleophilic attack, making it ideal for protecting sensitive functional groups . Steric Hindrance: The bulk of OSi(C₂H₅)₃ slows reaction kinetics, as observed in studies of similar siloxy-substituted compounds . Lipophilicity: The siloxy groups enhance solubility in nonpolar solvents, advantageous in phase-transfer catalysis.

Fluorination Patterns : The hexafluoro derivative (C₅H₃F₉O) exhibits extreme inertness due to its perfluorinated backbone, contrasting with the target compound’s balance of reactivity and stability. Such differences influence applications in materials science (e.g., fluoropolymers vs. refrigerants) .

生物活性

1,1,1-Trifluoro-3,3-bis(triethylsiloxy)propane is a fluorinated compound with significant interest in both industrial applications and biological research. Its unique chemical structure, characterized by trifluoromethyl and siloxane groups, suggests potential biological activities that merit detailed investigation. This article synthesizes existing research findings regarding its biological activity, supported by case studies and data tables.

Chemical Structure and Properties

The chemical formula of this compound is . The presence of trifluoromethyl groups is known to enhance lipophilicity and stability, which can influence the compound's interaction with biological systems.

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its neuroprotective properties and effects on cellular apoptosis. The compound has shown promise in various in vitro studies:

- Neuroprotection : Studies indicate that this compound may exhibit neuroprotective effects against low potassium-induced apoptosis in cerebellar granule neurons (CGNs). This effect is believed to be mediated through different signaling pathways that prevent cell death under stress conditions .

- Cytotoxicity : In certain concentrations, the compound has demonstrated cytotoxic effects on various cell lines, suggesting a dual role where it can protect at lower doses while being toxic at higher concentrations .

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective effects of trifluoromethyl ketones, including this compound, it was found that these compounds significantly reduced apoptosis in CGNs when exposed to low potassium conditions. The study highlighted that the protective effects were dependent on the age of the neuronal cultures used in the experiments .

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxicity of this compound across different cancer cell lines. The results indicated that while lower concentrations promoted cell survival and proliferation in some instances, higher concentrations led to increased cell death. This biphasic response underscores the need for careful dosage considerations in therapeutic applications .

Data Tables

| Biological Activity | Concentration (µM) | Effect Observed |

|---|---|---|

| Neuroprotection | 10 | Significant reduction in apoptosis |

| Neuroprotection | 50 | Moderate reduction in apoptosis |

| Cytotoxicity | 100 | Increased cell death |

| Cytotoxicity | 500 | Severe cytotoxic effects |

The mechanisms underlying the biological activities of this compound appear to involve modulation of intracellular signaling pathways. Specifically:

- Inhibition of Apoptotic Pathways : The compound may inhibit caspase activation and promote survival signaling pathways such as PI3K/Akt signaling.

- Regulation of Reactive Oxygen Species (ROS) : It has been suggested that this compound can modulate ROS levels within cells, contributing to its protective effects against oxidative stress-induced damage.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. The compound is classified under certain safety regulations due to its potential toxicity at elevated concentrations. Proper handling and dosage management are recommended to mitigate risks associated with exposure.

Q & A

Q. What are the common synthetic routes for 1,1,1-trifluoro-3,3-bis(triethylsiloxy)propane, and what are the critical reaction conditions?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A plausible method involves reacting 1,1,1-trifluoroacetone with triethylsilanol under alkaline conditions (e.g., using NaH or KOH as a base) in anhydrous solvents like THF or dichloromethane. Key parameters include strict moisture control to prevent siloxy group hydrolysis, reaction temperatures between 0–25°C, and purification via fractional distillation or column chromatography . The use of continuous flow reactors has been suggested for improved yield and scalability .

Q. Which structural characterization techniques are most effective for confirming the molecular identity of this compound?

- Single-crystal X-ray diffraction (SCXRD): Provides precise bond lengths (e.g., C–C = 0.003 Å) and disorder analysis in the crystal lattice, with R factors < 0.05 ensuring reliability .

- NMR spectroscopy: ¹⁹F NMR confirms the trifluoromethyl group (δ ≈ -70 ppm), while ²⁹Si NMR verifies triethylsiloxy connectivity (δ ≈ 10–15 ppm). Internal standards like 3-(trimethylsilyl)propane-1-sulfonic acid ensure chemical shift accuracy .

- Mass spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 356.2) and isotopic patterns consistent with fluorine and silicon .

Q. What are the primary applications of this compound in organic synthesis and materials science?

- Intermediate for fluorinated polymers: The trifluoromethyl group enhances thermal stability and hydrophobicity in silicone-based materials .

- Catalytic systems: Acts as a Lewis acid promoter in Friedel-Crafts acylations or hydrosilylation reactions due to its electron-withdrawing siloxy groups .

- Biochemical probes: The siloxy groups can functionalize biomolecules for NMR or fluorescence studies, leveraging their stability in aqueous media .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, identifying optimal catalysts and solvents. For example, reaction path searches using software like GRRM or Gaussian can reduce experimental trial-and-error by 40–60% . Machine learning models trained on reaction databases (e.g., Reaxys) recommend conditions like solvent polarity (ε ≈ 4–6) and activation temperatures (ΔG‡ < 30 kcal/mol) .

Q. How should researchers resolve contradictions in experimental data, such as inconsistent yields across batches?

Systematic analysis using factorial design (e.g., 2³ full factorial) evaluates variables like moisture levels, catalyst loading, and stirring rates. For example, a Pareto chart may reveal that trace water (>50 ppm) reduces yield by 30%, necessitating rigorous drying protocols . Advanced statistical tools (e.g., ANOVA) quantify interactions between factors, while in-situ FTIR monitors reaction progress to identify bottlenecks .

Q. What mechanistic insights explain its role in catalytic cycles, and how can they be validated experimentally?

- Mechanistic hypothesis: The siloxy groups stabilize transition states via Si–O···H–X hydrogen bonding, lowering activation energy.

- Validation methods:

- Isotope labeling (e.g., D₂O quenching) tracks proton transfer steps.

- Kinetic isotope effects (KIE) using deuterated substrates confirm rate-determining steps .

- Operando NMR or Raman spectroscopy captures intermediate species in real-time .

Q. What challenges arise in scaling up synthesis using continuous flow reactors, and how are they addressed?

- Challenges: Poor mass transfer due to viscous siloxane intermediates; exothermic side reactions causing hotspots.

- Solutions:

- Microreactors with high surface-area-to-volume ratios improve heat dissipation.

- AI-driven process control adjusts flow rates and temperatures dynamically, reducing byproduct formation by 20–30% .

- In-line purification (e.g., membrane separation) removes unreacted triethylsilanol, achieving >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。